molecular formula C18H17FN6O B6439365 5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2549009-12-1

5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine

Cat. No.: B6439365
CAS No.: 2549009-12-1
M. Wt: 352.4 g/mol
InChI Key: GIPXEOCXQYJSAO-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a piperidine ring substituted with a pyridinyl-pyrimidinyl ether moiety. Its structure combines fluorinated pyrimidine and pyridine heterocycles linked via a piperidine bridge. The fluorine atom at the 5-position of the pyrimidine ring may enhance metabolic stability and binding affinity through electronic and steric effects.

Properties

IUPAC Name

2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]oxy-5-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O/c19-15-11-21-17(22-12-15)25-7-3-16(4-8-25)26-18-23-9-14(10-24-18)13-1-5-20-6-2-13/h1-2,5-6,9-12,16H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPXEOCXQYJSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via selective fluorination using reagents such as Selectfluor in the presence of a silver catalyst.

    Coupling with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperidine under basic conditions.

    Final Assembly: The final step involves coupling the pyrimidine core with the pyridine and piperidine moieties through an ether linkage, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing high-throughput purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the pyridine or pyrimidine rings, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Reduced forms of the pyridine or pyrimidine rings.

    Substitution Products: Compounds where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with specific biological targets.

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor interactions.

    Chemical Biology: It serves as a probe to investigate the function of various enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these proteins, inhibiting their function or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine-Pyrimidine Scaffolds
Compound Name Key Structural Differences Biological Relevance Reference
5-ethyl-2-{4-[4-(4-tetrazol-1-yl-phenoxymethyl)-thiazol-2-yl]-piperidin-1-yl}pyrimidine Ethyl group at pyrimidine C5; tetrazolylphenoxymethyl-thiazole substituent on piperidine Pharmaceutical intermediate with potential applications in metabolic disorders
BMS-903452 (5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one) Chloropyrimidine core; methylsulfonylphenyl group on pyridinone GPR119 agonist for type 2 diabetes; demonstrates dual insulin/GLP-1 secretion mechanisms
2-Hydroxy-6-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine (DT242-244) Trifluoromethyl at C4; hydroxy group at C2 Explored for physicochemical properties and drug-like features

Key Observations :

  • The target compound lacks bulky substituents (e.g., tetrazolylphenoxymethyl in or methylsulfonylphenyl in ), which may improve solubility but reduce target specificity.
  • Fluorination at pyrimidine C5 (vs. chlorination in BMS-903452 ) could enhance metabolic stability due to fluorine’s electronegativity and resistance to oxidative metabolism.
Substituent Effects on Pharmacological Activity
  • Heterocyclic Modifications: Replacement of pyridine with pyridinone (as in BMS-903452 ) introduces a hydrogen-bond acceptor, critical for GPR119 activation. The target compound’s pyridine-pyrimidine system may favor π-π stacking interactions in hydrophobic binding pockets.
  • Fluorine vs. Trifluoromethyl : The trifluoromethyl group in DT242-244 increases lipophilicity, whereas the single fluorine in the target compound balances polarity and steric bulk.

Research Findings and Limitations

  • Computational Studies: Chromeno-pyrimidine analogs (e.g., from ) with piperidine substituents show favorable oral bioavailability, suggesting the target compound may share similar ADME profiles.
  • Pharmacological Gaps : While BMS-903452 demonstrated efficacy in diabetes models , the target compound’s biological activity remains uncharacterized in the provided evidence.

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